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Introduction
Cyclic sulfonamides, commonly known as sultams, are a vital class of heterocyclic compounds

frequently incorporated into pharmaceutical agents and agrochemicals due to their unique

biological activities and favorable physicochemical properties.[1][2] Traditional methods for

sultam synthesis often require multi-step procedures involving pre-functionalized starting

materials.[3] In contrast, direct C-H functionalization offers a more atom- and step-economical

approach.[4][5]

This application note details an efficient protocol for the synthesis of sultams via an

intramolecular C(sp³)–H amidation reaction. The method utilizes a readily available and

inexpensive iron catalyst, offering a sustainable alternative to catalysis based on precious

metals like rhodium or palladium.[1][3][6] The procedure, developed by Zhong et al., employs

an in situ-generated iron complex from Fe(ClO₄)₂ and an aminopyridine ligand, demonstrating

broad substrate tolerance and good to excellent yields.[1][2][7]
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The overall transformation involves the cyclization of a sulfonamide precursor onto an

unactivated aliphatic C-H bond, catalyzed by an iron complex. The reaction is believed to

proceed through a high-valent iron-nitrene intermediate.[8][9] The proposed catalytic cycle

begins with the reaction of the Fe(II) precatalyst with the oxidant, generating a reactive iron-

nitrene species. This intermediate then abstracts a hydrogen atom from an aliphatic C-H bond

in a stereoselectivity-determining step, forming a radical intermediate.[9][10][11] A rapid radical

rebound step follows, leading to the formation of the C-N bond and regenerating the active

catalyst.[9][10][11]
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Caption: Proposed catalytic cycle for iron-catalyzed C-H amidation.

Data Presentation
Table 1: Optimization of Reaction Conditions
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The optimal conditions were identified by screening various iron sources, ligands, oxidants, and

solvents.

Entry
Fe Source
(10 mol%)

Ligand (15
mol%)

Oxidant
(equiv.)

Solvent Yield (%)

1 Fe(acac)₂ L1 NFSI (2.0) DCE 45

2 Fe(OAc)₂ L1 NFSI (2.0) DCE 53

3 Fe(OTf)₂ L1 NFSI (2.0) DCE 67

4 FeCl₂ L1 NFSI (2.0) DCE 35

5 Fe(ClO₄)₂ L1 NFSI (2.0) DCE 85

6 Fe(ClO₄)₂ L2 NFSI (2.0) DCE 71

7 Fe(ClO₄)₂ L3 NFSI (2.0) DCE 42

8 Fe(ClO₄)₂ L1
PhI(OAc)₂

(2.0)
DCE <10

9 Fe(ClO₄)₂ L1 NFSI (2.0) CH₃CN 76

10 Fe(ClO₄)₂ L1 NFSI (2.0) DCE 89

Reaction conditions: Substrate (0.2 mmol), Fe source (10 mol%), Ligand (15 mol%), Oxidant

(2.0 equiv.), Solvent (2.0 mL) at 80 °C for 12 h. L1 = 2-amino-5-chloropyridine. NFSI = N-

Fluorobenzenesulfonimide. DCE = 1,2-dichloroethane. Data sourced from Zhong et al., Org.

Lett. 2019, 21, 15, 5808–5812.[1][7]

Table 2: Substrate Scope for Sultam Synthesis
The optimized conditions were applied to a variety of sulfonamide substrates, demonstrating

the method's versatility. Yields reported are for the isolated product.
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Product R¹ R² R³ Yield (%)

3a Ph H H 89

3b 4-Me-Ph H H 85

3c 4-tBu-Ph H H 81

3d 4-MeO-Ph H H 75

3e 4-F-Ph H H 84

3f 4-Cl-Ph H H 86

3g 4-Br-Ph H H 82

3h 3-Cl-Ph H H 88

3i 2-Me-Ph H H 73

3j 2-Naphthyl H H 79

3k Ph Me H 71 (d.r. 1:1)

3l Ph Me Me 78

3m Ph Ph H 65

3n Ph -(CH₂)₅- H 83

3o 4-Cl-Ph -(CH₂)₅- H 85

3p 4-Cl-Ph H H
72 (6-membered

ring)

3q Ph H H
68 (7-membered

ring)

Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[1][7]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31298868/
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.9b01732
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Add Substrate, Fe(ClO₄)₂, Ligand, and DCE
to an oven-dried Schlenk tube.

Evacuate and backfill the tube
with Argon (3 times).

Add NFSI oxidant to the mixture.

Stir the reaction at 80 °C for 12 hours.

Cool the reaction to room temperature.

Concentrate in vacuo and purify
by column chromatography.

Obtain pure sultam product.
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Caption: General experimental workflow for sultam synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b137707?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Procedure for Sultam Synthesis (Analytical
Scale)

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the sulfonamide

substrate (0.2 mmol, 1.0 equiv.), Fe(ClO₄)₂·xH₂O (10 mol%), and 2-amino-5-chloropyridine

(15 mol%).

Seal the tube, and evacuate and backfill with argon three times.

Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.

Add N-Fluorobenzenesulfonimide (NFSI, 0.4 mmol, 2.0 equiv.) to the reaction mixture.

Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.

Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluting with a petroleum

ether/ethyl acetate mixture) to afford the desired sultam product.

Procedure for Gram-Scale Synthesis
The scalability of this method has been successfully demonstrated.[1][2]

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the

sulfonamide substrate (5.0 mmol, 1.0 equiv.), Fe(ClO₄)₂·xH₂O (0.5 mmol, 10 mol%), and 2-

amino-5-chloropyridine (0.75 mmol, 15 mol%).

Seal the flask, and evacuate and backfill with argon three times.

Add 1,2-dichloroethane (DCE, 50 mL).

Add N-Fluorobenzenesulfonimide (NFSI, 10.0 mmol, 2.0 equiv.) in portions over 5 minutes.

Place the sealed flask in a preheated oil bath at 80 °C and stir for 12 hours.
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Follow steps 6-8 from the general procedure for workup and purification. A representative

gram-scale reaction yielded the product in 79% yield.[1]

Reagents and Equipment

Iron Catalyst Fe(ClO₄)₂ Ligand 2-Amino-5-chloropyridine Substrate Sulfonamide Precursor Oxidant N-Fluorobenzenesulfonimide (NFSI) Solvent 1,2-Dichloroethane (DCE) Conditions 80 °C, 12 h, Argon

Click to download full resolution via product page

Caption: Key components of the iron-catalyzed C-H amidation reaction.

Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O): Catalyst precursor.

2-Amino-5-chloropyridine: Ligand.

N-Fluorobenzenesulfonimide (NFSI): Oxidant and nitrene source.[12][13][14][15][16]

1,2-Dichloroethane (DCE): Anhydrous solvent.

Sulfonamide Substrates: Synthesized from corresponding sulfonyl chlorides and amines.

Equipment: Standard laboratory glassware, Schlenk line or glovebox for inert atmosphere,

magnetic stirrer with hotplate, rotary evaporator, and flash chromatography system.

Safety Precautions
Work in a well-ventilated fume hood.

Iron perchlorate is a strong oxidizer and may be shock-sensitive; handle with care.

1,2-dichloroethane is a toxic and flammable solvent.

NFSI is an oxidant; avoid contact with skin and eyes.

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular
Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

4. pubs.acs.org [pubs.acs.org]

5. Iron-Catalyzed C-H Functionalization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. pubs.acs.org [pubs.acs.org]

8. researchgate.net [researchgate.net]

9. Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed
Nitrene Transfer into Benzylic C─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

10. Iron-catalyzed intramolecular allylic C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Iron-catalyzed intramolecular allylic C-H amination. | Semantic Scholar
[semanticscholar.org]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

15. Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl
radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

16. Copper-Catalyzed Functionalization of Benzylic C–H Bonds with
NFluorobenzenesulfonimide (NFSI): Switch from C–N to C–F Bond Formation Promoted by
a Redox Buffer and Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Iron-catalyzed intramolecular C-H amidation for sultam
synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b137707?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31298868/
https://pubmed.ncbi.nlm.nih.gov/31298868/
https://www.researchgate.net/publication/334439937_Synthesis_of_Sultams_and_Cyclic_N_-Sulfonyl_Ketimines_via_Iron-Catalyzed_Intramolecular_Aliphatic_C-H_Amidation
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317665
https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.6b00772
https://pubmed.ncbi.nlm.nih.gov/27573499/
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.6b00197
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.9b01732
https://www.researchgate.net/publication/366311424_Iron_Catalyzed_C-H_Amination
https://pmc.ncbi.nlm.nih.gov/articles/PMC12442830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12442830/
https://pubmed.ncbi.nlm.nih.gov/22260649/
https://www.semanticscholar.org/paper/Iron-catalyzed-intramolecular-allylic-C-H-Paradine-White/16fda924cd158c5b7538ff8c92742f7e893500f1
https://www.semanticscholar.org/paper/Iron-catalyzed-intramolecular-allylic-C-H-Paradine-White/16fda924cd158c5b7538ff8c92742f7e893500f1
https://www.researchgate.net/publication/367998609_Recent_Advances_in_C-H_Fluorination_and_Amination_with_N_-Fluorobenzenesulfonimide
https://www.researchgate.net/publication/384249461_N-Fluorobenzenesulfonimide_NFSI_A_Multipurpose_Reagent
https://www.organic-chemistry.org/chemicals/oxidations/n-fluorobenzenesulfonimide-nfsi.shtm
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc02739d
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc02739d
https://pmc.ncbi.nlm.nih.gov/articles/PMC7446155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7446155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7446155/
https://www.benchchem.com/product/b137707#iron-catalyzed-intramolecular-c-h-amidation-for-sultam-synthesis
https://www.benchchem.com/product/b137707#iron-catalyzed-intramolecular-c-h-amidation-for-sultam-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b137707#iron-catalyzed-intramolecular-c-h-amidation-
for-sultam-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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